N-cyclopentyl-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide
Description
N-cyclopentyl-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-a]pyrimidin-7-one core. Key structural attributes include:
- Core structure: A fused bicyclic system comprising a triazole ring (positions 1–3) and a pyrimidine ring (positions 4–8) with a ketone at position 7.
- Substituents: A propyl group at position 5 enhances hydrophobic interactions, while a thioether linkage at position 3 connects to an acetamide moiety. The acetamide is substituted with a cyclopentyl group, contributing to lipophilicity and conformational flexibility.
- Molecular formula: C₁₅H₁₉N₅O₂S (calculated based on systematic analysis).
- Molecular weight: ~333.07 g/mol.
This compound’s design leverages the pharmacophoric features of triazolopyrimidinones, which are known for kinase inhibition and antimicrobial activity .
Properties
IUPAC Name |
N-cyclopentyl-2-[(7-oxo-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O2S/c1-2-5-11-8-12(21)17-14-18-19-15(20(11)14)23-9-13(22)16-10-6-3-4-7-10/h8,10H,2-7,9H2,1H3,(H,16,22)(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJVJSOYJPALNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC2=NN=C(N12)SCC(=O)NC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar [1,2,4]triazolo[4,3-a]pyrimidine scaffolds have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties.
Mode of Action
Compounds with similar [1,2,4]triazolo[4,3-a]pyrimidine scaffolds are known to interact with various biological targets, leading to changes in cellular processes.
Biological Activity
N-cyclopentyl-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide is a compound of significant interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C₁₅H₂₁N₅O₂S
- Molecular Weight : 335.4 g/mol
- CAS Number : 891123-24-3
The structure includes a cyclopentyl group and a triazolopyrimidine moiety, which are critical for its biological activity.
Research indicates that compounds with a triazolo[4,3-a]pyrimidine core exhibit diverse biological activities. These include:
- Inhibition of Kinases : The triazolo moiety is known to interact with various kinases, which are crucial in cell signaling pathways. For instance, similar compounds have shown potent inhibitory effects on c-Met kinase and other cancer-related kinases .
Antitumor Activity
This compound has demonstrated promising antitumor properties:
| Cell Line | IC₅₀ (μM) |
|---|---|
| A549 | 0.83 ± 0.07 |
| MCF-7 | 0.15 ± 0.08 |
| HeLa | 2.85 ± 0.74 |
These values suggest that the compound is particularly effective against breast cancer (MCF-7) and lung cancer (A549) cell lines .
Cytotoxicity Studies
Cytotoxicity assays have been performed to evaluate the compound's safety profile. The results indicate that while the compound exhibits significant cytotoxicity against cancer cells, it shows lower toxicity towards normal cells, suggesting a favorable selectivity index:
| Compound | Target Cells | IC₅₀ (μM) |
|---|---|---|
| N-cyclopentyl... | J774.2 Macrophages | >60-fold higher than commercial drugs |
This selectivity enhances its potential as an anticancer therapeutic agent while minimizing adverse effects on normal tissues .
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds within the triazolo family:
- Study on Triazolo Derivatives : Research highlighted that derivatives with cyclopentyl substituents exhibited superior cytotoxicity compared to other alkyl groups across various cancer cell lines .
- Antimicrobial Properties : Compounds with similar structures have also been evaluated for antimicrobial activity against various pathogens, demonstrating promising results in inhibiting bacterial growth .
- In Vivo Studies : Preliminary animal studies suggest that these compounds may also possess anti-inflammatory properties alongside their anticancer activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional distinctions between the target compound and analogs are summarized below:
Table 1: Structural Comparison
Key Observations:
Substituent Impact :
- The 5-propyl group in the target and compounds likely enhances hydrophobic binding compared to , which lacks this group.
- The N-cyclopentyl substituent in the target compound reduces molecular weight and Cl-related toxicity risks compared to the N-(2-chlorobenzyl) group in and .
Physicochemical Properties :
- The target compound’s calculated logP (lipophilicity) is expected to be lower than (due to the absence of Cl) but higher than (due to the cyclopentyl group).
- ’s larger size (MW 455.6) and methoxybenzyl group suggest reduced solubility compared to the target .
Research Findings and Implications
- Activity Trends : While biological data for the target compound are unavailable, analogs like and have shown moderate activity against bacterial pathogens, with MIC values ranging from 8–32 µg/mL . The propyl group in correlates with improved potency over , suggesting its importance in target engagement.
- Metabolic Stability : The cyclopentyl group in the target may enhance metabolic stability compared to chlorobenzyl analogs, which are prone to oxidative degradation .
- Synthetic Accessibility : The target compound’s structure avoids halogenated aromatic rings, simplifying synthesis and reducing regulatory hurdles compared to and .
Q & A
Q. How can researchers incorporate sulfone or phosphonate moieties to enhance bioactivity?
- Methodological Answer : Replace the thioether with sulfone via oxidation (H2O2/AcOH). For phosphonate introduction, employ Michaelis-Arbuzov reactions with alkyl halides. Monitor steric effects using molecular dynamics simulations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
